N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide

Description

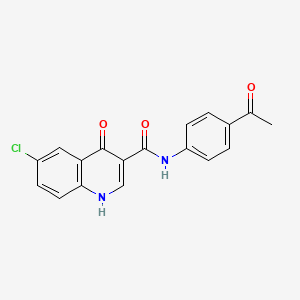

N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a chloro substituent at position 6, a hydroxy group at position 4, and a carboxamide moiety at position 3 linked to a 4-acetylphenyl group. The hydroxy group at position 4 may enhance hydrogen-bonding interactions, while the 6-chloro substituent likely contributes to electronic effects and lipophilicity. The acetylphenyl carboxamide side chain could influence target binding and metabolic stability .

Properties

IUPAC Name |

N-(4-acetylphenyl)-6-chloro-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3/c1-10(22)11-2-5-13(6-3-11)21-18(24)15-9-20-16-7-4-12(19)8-14(16)17(15)23/h2-9H,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNSXMTYKJTDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide typically involves the reaction of 4-acetylphenylamine with 6-chloro-4-hydroxyquinoline-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Formation of a ketone derivative

Reduction: Formation of an amine derivative

Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table summarizes key structural differences and similarities between N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide and related compounds:

Functional Group and Pharmacokinetic Implications

- Hydroxy vs. However, the carboxylic acid derivative may exhibit higher aqueous solubility .

- Chloro vs. Trifluoromethyl at Position 6 : The 6-chloro group in the target compound provides moderate electronegativity and lipophilicity, whereas the trifluoromethyl group in CAS 338748-31-5 offers stronger electron-withdrawing effects, which could alter binding kinetics .

- Carboxamide vs. Carboxylate Ester : The carboxamide moiety in the target compound may confer metabolic stability over ester-based derivatives (e.g., 7f), which are prone to hydrolysis .

- Aromatic Side Chains: The acetylphenyl group in the target compound contrasts with the 4-chlorobenzylamino group in CAS 338748-31-5. The latter’s chlorinated side chain might increase steric hindrance but reduce metabolic oxidation .

Biological Activity

N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and a comparative analysis of its activity relative to similar compounds.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Acetylphenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Chloro and hydroxy groups : These groups are known to enhance reactivity and binding affinity to proteins.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes crucial for the survival of microbial and cancer cells. The compound may interfere with:

- DNA replication and repair processes : Leading to apoptosis in cancer cells.

- Enzyme inhibition : Targeting pathways such as PI3K/AKT, which are vital for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer effects. For instance, it has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The IC50 values for different derivatives of similar compounds were reported as follows:

| Compound ID | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

These results indicate that modifications in the chemical structure can significantly impact the compound's potency against different cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism of action involves:

- Inhibition of protein synthesis : This leads to bacterial cell death.

- Interference with nucleic acid synthesis : Further contributing to its antimicrobial efficacy.

Case Studies

- Anticancer Efficacy : In a study focusing on the effects of this compound on colon cancer cells, treatment resulted in significant changes in gene expression related to apoptosis and cell cycle regulation. The expression levels of PI3K and AKT were notably reduced, while pro-apoptotic genes like BAD were upregulated .

- Antimicrobial Testing : Another investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that the compound exhibited bactericidal properties, outperforming some conventional antibiotics .

Comparative Analysis with Similar Compounds

When comparing this compound with other quinoline derivatives, it is evident that the presence of both acetylphenyl and chloro-hydroxyquinoline moieties enhances its biological activity:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(4-acetylphenyl)-8-chloroquinoline-3-carboxamide | Moderate | Low |

| N-(4-acetylphenyl)-4-hydroxyquinoline-3-carboxamide | Low | Moderate |

This table illustrates that structural modifications can lead to varying degrees of biological activity, emphasizing the importance of chemical design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.